2,5-Bis(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
2,5-Bis(2,2,2-trifluoroethoxy)benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two trifluoroethoxy groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,5-dibromotoluene with sodium 2,2,2-trifluoroethoxide in the presence of a copper catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (85-105°C) . Another method involves the reaction of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone with a hypochlorite to produce 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which can then be converted to the benzamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of intermediates, such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by conversion to the final benzamide product .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: Such as hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include:
Substituted Benzamides: When substitution reactions occur.
Carboxylic Acids and Alcohols: From oxidation and reduction reactions.
Amines and Carboxylic Acids: From hydrolysis reactions.
Scientific Research Applications
2,5-Bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer and anti-diabetic agent.
Biological Studies: The compound is used in in vitro and in silico studies to evaluate its interactions with various biological targets, such as AURKA and VEGFR-2.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit AURKA and VEGFR-2, which are proteins involved in cell proliferation and angiogenesis, respectively. The compound forms hydrogen bonds with key residues in these proteins, leading to inhibition of their activity and subsequent anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Flecainide Acetate: A known antiarrhythmic agent with a similar trifluoroethoxybenzamide structure.
N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea: Another compound with similar structural features.
Uniqueness
2,5-Bis(2,2,2-trifluoroethoxy)benzamide is unique due to its dual trifluoroethoxy groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO3/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKYXXJKJFMWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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